![molecular formula C15H18O8 B13947823 Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- CAS No. 51944-00-4](/img/structure/B13947823.png)
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is a chemical compound with a molecular formula of C15H18O8. It contains a benzene ring substituted with a propanoic acid group and two ethoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- typically involves esterification reactions. One common method is the reaction of benzenepropanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, 2,5-dihydroxy-: Similar structure but with hydroxyl groups instead of ethoxycarbonyl groups.
Benzenepropanoic acid, 2,5-dimethoxy-: Contains methoxy groups instead of ethoxycarbonyl groups.
Uniqueness
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is unique due to its specific substitution pattern and the presence of ethoxycarbonyl groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
51944-00-4 |
|---|---|
Molekularformel |
C15H18O8 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
3-[2,5-bis(ethoxycarbonyloxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O8/c1-3-20-14(18)22-11-6-7-12(23-15(19)21-4-2)10(9-11)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
DNPIFPRBZKVKGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


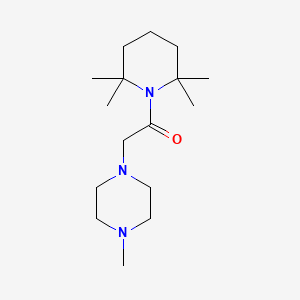
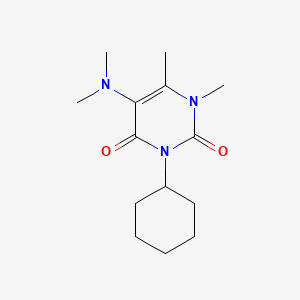
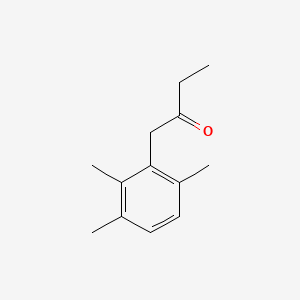

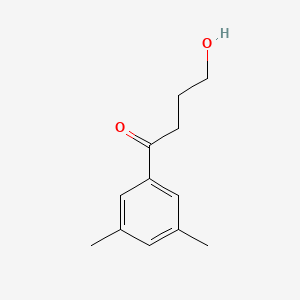
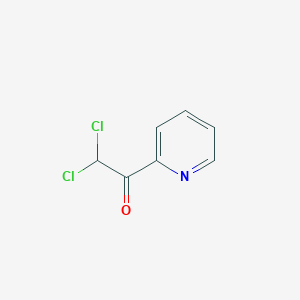
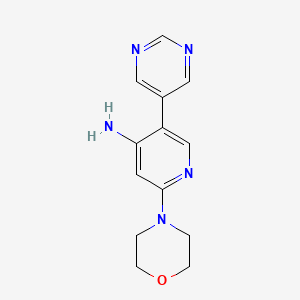

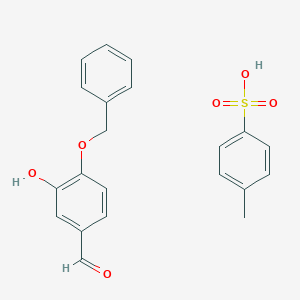
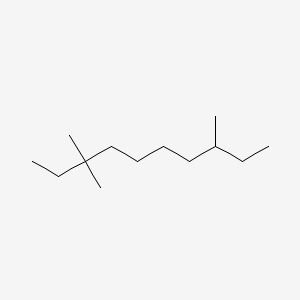
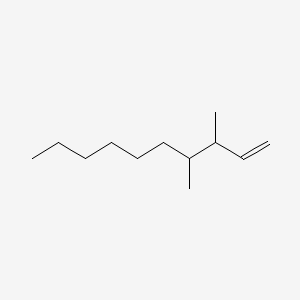

![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
